
N-(2-chloro-5-nitrophenyl)-3-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-nitrophenyl)-3-oxobutanamide, also known as NBD-Cl, is a chemical compound that is widely used in scientific research. It is a fluorescent reagent that is commonly used to label proteins, peptides, and other biomolecules for detection and analysis. The chemical structure of NBD-Cl consists of a nitrobenzene ring, a chloro substituent, and a carbonyl group, which makes it highly reactive and capable of forming covalent bonds with amino acid residues in proteins.
作用機序
N-(2-chloro-5-nitrophenyl)-3-oxobutanamide reacts with amino acid residues in proteins, forming covalent bonds and labeling the protein with a fluorescent tag. The mechanism of this reaction involves the formation of an intermediate product, which then reacts with the amino acid residue to form a stable covalent bond. The resulting labeled protein can then be detected and analyzed using fluorescence spectroscopy.
Biochemical and Physiological Effects:
N-(2-chloro-5-nitrophenyl)-3-oxobutanamide is generally considered to be non-toxic and has no known physiological effects. However, it is important to note that the labeling of proteins with N-(2-chloro-5-nitrophenyl)-3-oxobutanamide may alter their biochemical properties and affect their function. Therefore, it is important to carefully consider the experimental design and interpretation of results when using N-(2-chloro-5-nitrophenyl)-3-oxobutanamide in scientific research.
実験室実験の利点と制限
One of the main advantages of using N-(2-chloro-5-nitrophenyl)-3-oxobutanamide in scientific research is its high sensitivity and specificity for labeling proteins and other biomolecules. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also some limitations to its use, including the potential for altering the biochemical properties of labeled molecules and the need for careful experimental design and interpretation of results.
将来の方向性
There are several future directions for the use of N-(2-chloro-5-nitrophenyl)-3-oxobutanamide in scientific research. One area of interest is the development of new labeling strategies that can improve the specificity and sensitivity of N-(2-chloro-5-nitrophenyl)-3-oxobutanamide for detecting and analyzing proteins and other biomolecules. Another area of interest is the development of new biosensors and diagnostic tools that utilize N-(2-chloro-5-nitrophenyl)-3-oxobutanamide for the detection and analysis of disease biomarkers and other targets. Finally, there is also interest in using N-(2-chloro-5-nitrophenyl)-3-oxobutanamide in the development of new drugs and therapies for the treatment of various diseases and conditions.
合成法
N-(2-chloro-5-nitrophenyl)-3-oxobutanamide can be synthesized using a variety of methods, including the reaction of 2-chloro-5-nitroaniline with ethyl chloroformate, followed by reaction with ammonia to form the final product. Other methods involve the use of acyl chlorides or acid anhydrides as starting materials, which react with 2-chloro-5-nitroaniline to form N-(2-chloro-5-nitrophenyl)-3-oxobutanamide.
科学的研究の応用
N-(2-chloro-5-nitrophenyl)-3-oxobutanamide is widely used in scientific research for labeling and detecting proteins and other biomolecules. It is commonly used in fluorescence spectroscopy, which allows for the detection and measurement of fluorescence emissions from labeled molecules. N-(2-chloro-5-nitrophenyl)-3-oxobutanamide has been used to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics. It has also been used in the development of biosensors and other diagnostic tools.
特性
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-3-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O4/c1-6(14)4-10(15)12-9-5-7(13(16)17)2-3-8(9)11/h2-3,5H,4H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAOCZRCLUJHLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)-3-oxobutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

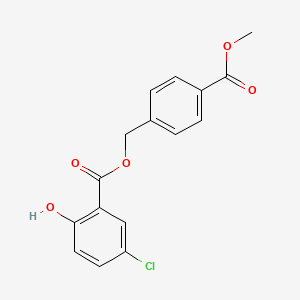
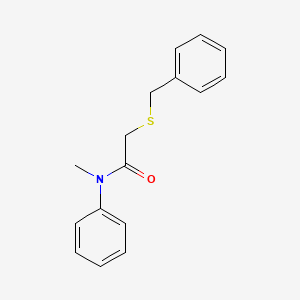
![2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5854074.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)


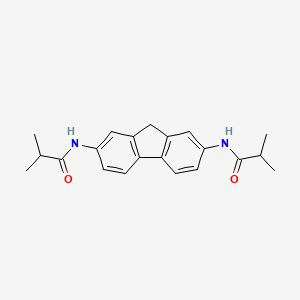
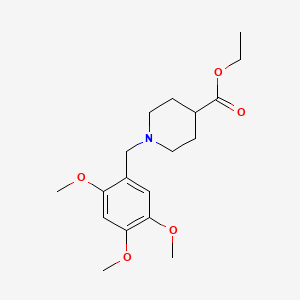

![4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5854124.png)
![4-benzyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5854130.png)

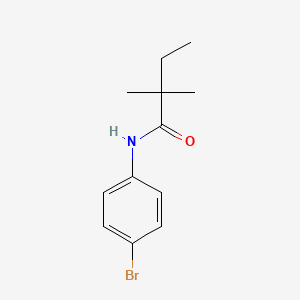
![1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5854148.png)